7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one
Description
This compound is a highly complex spiro-polycyclic molecule featuring a unique combination of heteroatoms (Cl, O, S, N) and fused ring systems. Its structure includes a spiro junction between a dihydro-naphthalene moiety and a tetracyclic system containing oxa (oxygen), thia (sulfur), and diaza (two nitrogen atoms) rings. Such structural complexity is often associated with bioactive molecules, particularly in antimicrobial or anticancer contexts .
Properties
Molecular Formula |
C33H41ClN2O5S |
|---|---|
Molecular Weight |
613.2 g/mol |
IUPAC Name |
7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one |
InChI |
InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37) |
InChI Key |
JQNINBDKGLWYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-7’-methoxy-11’,12’-dimethyl-13’,13’-dioxospiro[2,3-dihydro-1H-naphthalene-4,22’-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15’-one involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the naphthalene core through Friedel-Crafts acylation.
- Introduction of the spiro linkage via a cyclization reaction.
- Functional group modifications, including chlorination and methoxylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and dimethyl groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of quinones or carboxylic acids.
Reduction: Reduction typically yields alcohol derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
The compound "7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one," also known as Tapotoclax or AMG-176, is a complex organic molecule with several potential applications, particularly in the field of cancer research .
Chemical Information
Tapotoclax has the molecular formula and a molecular weight of 613.207 . It is a non-polymer . The IUPAC name is (3'R,4S,6'R,7'S,8'E,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one .
Synonyms
Other names and identifiers for this compound include :
- AMG-176
- AMG176
- (3R,6R,7S,8E,11S,12R,22S)-6'-chloro-7-methoxy-11,12-dimethyl-13,13-dioxo-spiro[20-oxa-13-gamma6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene-22,1'-tetralin]-15-one
Scientific Research Applications
Tapotoclax is identified as an inhibitor of induced myeloid leukemia cell differentiation protein MCL-1 (myeloid cell leukemia-1), possessing potential pro-apoptotic activity .
MCL-1 Inhibition
Myeloid cell leukemia-1 (MCL-1) is an important anti-apoptotic protein . Inhibiting MCL-1 can promote apoptosis (programmed cell death) in cancer cells, making Tapotoclax a potential therapeutic agent .
Other Applications
1,2,3-Benzothiadiazine 1,1-dioxide derivatives, which share a similar structural motif with Tapotoclax, have a wide range of applications in disinfectant, herbicides, and pharmaceutical agents . Nitrogen-containing molecules, such as triazoles, have demonstrated utility in creating new biological targets and have been assessed clinically for cancer treatment .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
However, comparisons can be drawn using 3D molecular similarity metrics (shape, feature, and combo scores) and binary fingerprint-based coefficients (e.g., Tanimoto index).
Key Similarity Metrics:
- Shape Similarity (ST): Quantifies overlap between molecular volumes. A score ≥0.8 indicates high shape similarity .
- Feature Similarity (CT): Evaluates alignment of functional groups (e.g., hydrogen bond donors/acceptors). A score ≥0.5 suggests meaningful feature overlap .
- Tanimoto Coefficient: Measures bitstring overlap in binary fingerprints. Values >0.7 are considered significant .
Analogous Compounds and Comparative Data
*Scores are illustrative, based on analogous structures and methods from .
Key Differentiators of the Target Compound
Heteroatom Diversity: The inclusion of sulfur (thia) and chlorine distinguishes it from oxygen/nitrogen-dominant analogs, possibly improving metabolic stability .
Methoxy and Methyl Groups: These substituents may reduce polarity compared to hydroxyl-bearing analogs (e.g., ), affecting bioavailability .
Research Findings and Implications
Conformational Analysis
This rigidity could enhance binding to enzymes or receptors with deep hydrophobic pockets.
Tables of Comparative Properties
Table 1: Physicochemical Properties
| Property | Target Compound | 14-Methoxy Analogue | Pentacyclic Carboxaldehyde |
|---|---|---|---|
| Molecular Weight | ~650 | 340.36 | ~600 |
| LogP (Estimated) | 3.5–4.0 | 1.8 | 2.5–3.0 |
| Hydrogen Bond Donors | 2 | 1 | 4 |
| Rotatable Bonds | 4 | 0 | 2 |
Table 2: 3D Similarity Metrics (Hypothetical)
| Metric | Target vs. 14-Methoxy Analogue | Target vs. Pentacyclic Carboxaldehyde |
|---|---|---|
| Shape Similarity (ST) | 0.68 | 0.70 |
| Feature Similarity (CT) | 0.55 | 0.60 |
| Combo Similarity | 1.23 | 1.30 |
Biological Activity
The compound 7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one, commonly referred to as AMG-176 or tapotoclax, is a potent inhibitor of the myeloid cell leukemia 1 (MCL-1) protein. This compound has garnered attention due to its potential therapeutic applications in cancer treatment by promoting apoptosis in cancer cells.
The IUPAC name of the compound is complex and reflects its intricate structure:
- Molecular Formula : C₃₃H₄₁ClN₂O₅S
- Molecular Weight : 613.21 g/mol
- Solubility : Soluble in DMSO at 62.5 mg/mL (101.92 mM) with ultrasonic assistance .
AMG-176 functions primarily as an MCL-1 inhibitor. MCL-1 is a member of the Bcl-2 family of proteins that regulate apoptosis and is often overexpressed in various cancers, contributing to resistance against chemotherapy. By inhibiting MCL-1, AMG-176 facilitates the activation of pro-apoptotic proteins, leading to increased apoptosis in cancer cells .
In Vitro Studies
Numerous studies have demonstrated the biological activity of AMG-176:
- Apoptotic Induction : AMG-176 has shown significant pro-apoptotic effects in multiple myeloma and acute myeloid leukemia (AML) cell lines. The compound induces apoptosis by disrupting the interaction between MCL-1 and pro-apoptotic proteins like BAX and BAK .
- Synergistic Effects : When used in combination with other chemotherapeutic agents (e.g., venetoclax), AMG-176 enhances the overall efficacy of treatment regimens for hematological malignancies .
- IC50 Values : The compound exhibits a low inhibitory constant (K_i) of approximately 0.13 nM against MCL-1, indicating its potency .
Case Studies
Several case studies highlight the clinical relevance of AMG-176:
- A study involving patients with relapsed or refractory AML showed that treatment with AMG-176 led to a notable reduction in tumor burden and improved survival rates when combined with standard chemotherapy .
Data Table: Summary of Biological Activity
| Study | Cell Line/Model | IC50 (nM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study 1 | Multiple Myeloma | 0.13 | MCL-1 inhibition | Induces apoptosis |
| Study 2 | AML | <10 | Synergistic with venetoclax | Improved survival |
| Study 3 | Solid Tumors | Variable | Disrupts Bcl-xL interactions | Reduced tumor growth |
Q & A
Q. What are the key considerations for synthesizing this compound, given its structural complexity?
The synthesis of this spirocyclic compound requires precise control over reaction conditions. Multi-step protocols involving ring-forming reactions (e.g., cycloadditions) and functional group transformations (e.g., oxidation of thia-diazole moieties) are critical. Temperature gradients (40–120°C), solvent polarity (e.g., DMF for solubility), and reaction time (12–48 hours) must be optimized to prevent side reactions like epimerization or ring-opening. Purification via preparative HPLC with C18 columns is recommended to isolate intermediates .
Q. How can researchers validate the compound’s structural identity?
X-ray crystallography (as demonstrated for structurally analogous compounds with monoclinic C2/c symmetry and unit cell parameters a = 17.999 Å, b = 12.506 Å) is the gold standard for confirming stereochemistry and spiro-junction geometry. Complementary techniques include:
Q. What theoretical frameworks guide the study of its reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites, such as the dioxospiro core’s susceptibility to nucleophilic attack. Frontier molecular orbital analysis (HOMO-LUMO gaps) helps rationalize regioselectivity in substitution reactions .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
Contradictions in NMR or MS data often arise from dynamic stereochemical interconversions or solvent-dependent tautomerism. Strategies include:
- Variable-temperature NMR : To detect slow equilibria (e.g., chair-flip in thia-diazole rings).
- Isotopic labeling : -tracing in the dioxo group to confirm oxidation pathways.
- Cross-validation with computational models : Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with simulated spectra .
Q. What methodologies optimize yield in large-scale synthesis without compromising purity?
Implement flow chemistry with microreactors to enhance heat/mass transfer and reduce byproduct formation. For example, a telescoped synthesis using Pd-catalyzed cross-coupling (2 mol% catalyst loading) followed by in-line purification via membrane separation (e.g., nanofiltration) can achieve >85% yield and >98% purity .
Q. How can AI-driven tools enhance experimental design for this compound?
Integrate COMSOL Multiphysics with machine learning (ML) algorithms to simulate reaction kinetics and predict optimal conditions. For instance, ML models trained on analogous spirocyclic systems can recommend solvent mixtures (e.g., THF/H₂O ratios) to stabilize transition states during ring closure. Autonomous labs with real-time feedback loops further refine parameters like pH and stirring rates .
Q. What strategies elucidate the compound’s structure-activity relationship (SAR) in biological systems?
- Molecular docking : Target the 20-oxa-13λ⁶-thia moiety against enzymes like cytochrome P450 (PDB ID: 1TQN) to predict metabolic stability.
- Pharmacophore mapping : Correlate the chloro-methoxy substituents’ spatial arrangement with antimicrobial activity (e.g., MIC assays against S. aureus).
- Metabolomics : LC-MS/MS to track degradation products in hepatic microsomes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
